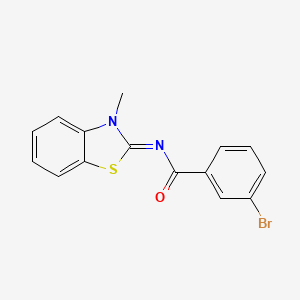

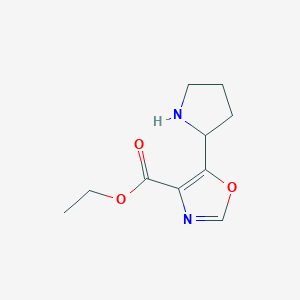

3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as bromination, methoxylation, and oxidation . For instance, a reaction sequence starting from 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions has been used to prepare key intermediates for preparing Coenzyme Q .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior in different environments. The compound “3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide” has a molecular weight of 259.06 .Applications De Recherche Scientifique

Synthesis and Characterization

Research on related compounds to 3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide highlights the significant role of microwave-promoted synthesis methods. These methods provide a cleaner, more efficient, and faster approach to synthesizing N-(thiazol-2-yl)benzamide derivatives compared to traditional thermal heating. The research emphasizes the convenience of such synthetic routes for generating benzamide derivatives, showcasing their relevance in various scientific studies (Saeed, 2009; Hossaini et al., 2017).

Antifungal and Antimicrobial Activities

The synthesis of N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) Substituted Benzamides, related to this compound, has led to the discovery of compounds with varying degrees of antifungal activity. This highlights the potential application of these compounds in developing new antifungal agents (Saeed et al., 2008). Moreover, benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for antimicrobial activity, showing significant effectiveness against various microbial strains, which underscores the potential of similar compounds in antimicrobial research (Sethi et al., 2016).

Anticancer Properties

A study on Schiff’s bases containing thiadiazole scaffolds and benzamide groups revealed promising in vitro anticancer activity against multiple human cancer cell lines. These findings indicate the potential therapeutic applications of similar compounds in cancer treatment, highlighting the importance of continuing research in this area (Tiwari et al., 2017).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, with specific derivatives showing potential as supramolecular gelators. This research demonstrates the importance of non-covalent interactions in designing new materials with specific properties, such as gelation, which could have applications in various scientific and industrial fields (Yadav & Ballabh, 2020).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These compounds have shown inhibitory activity against M. tuberculosis .

Biochemical Pathways

tuberculosis . This suggests that the compound may affect the biochemical pathways related to cell wall synthesis in M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

Propriétés

IUPAC Name |

3-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPWPGHLQIBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)